molecular formula C8H13NO2 B13799715 H-L-Pro-oall

H-L-Pro-oall

Cat. No.: B13799715
M. Wt: 155.19 g/mol
InChI Key: FIPIQJXHJNVRRN-ZETCQYMHSA-N
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Description

H-L-Pro-oall, also known as L-Proline 2-propenyl ester, is a heterocyclic organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound is a derivative of L-Proline, an amino acid, and is characterized by the presence of a propenyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-L-Pro-oall typically involves the esterification of L-Proline with allyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux for several hours to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction mixture is often subjected to distillation to remove excess reagents and by-products, followed by purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

H-L-Pro-oall undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-L-Pro-oall has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of H-L-Pro-oall involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of L-Proline and allyl alcohol. The released L-Proline can then participate in various metabolic pathways, while allyl alcohol can undergo further metabolic transformations .

Comparison with Similar Compounds

Similar Compounds

    L-Proline: The parent amino acid, lacking the propenyl ester group.

    L-Proline methyl ester: Similar ester derivative with a methyl group instead of a propenyl group.

    L-Proline ethyl ester: Another ester derivative with an ethyl group.

Uniqueness

H-L-Pro-oall is unique due to its propenyl ester group, which imparts distinct chemical reactivity and biological properties compared to other L-Proline derivatives. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

prop-2-enyl (2S)-pyrrolidine-2-carboxylate

InChI

InChI=1S/C8H13NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h2,7,9H,1,3-6H2/t7-/m0/s1

InChI Key

FIPIQJXHJNVRRN-ZETCQYMHSA-N

Isomeric SMILES

C=CCOC(=O)[C@@H]1CCCN1

Canonical SMILES

C=CCOC(=O)C1CCCN1

Origin of Product

United States

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